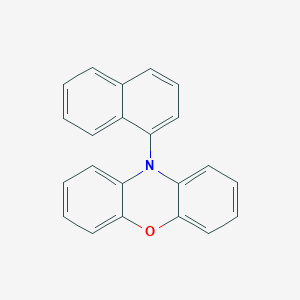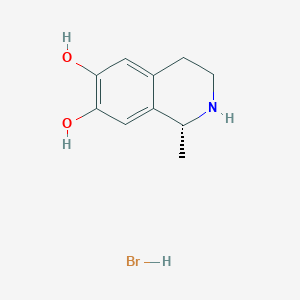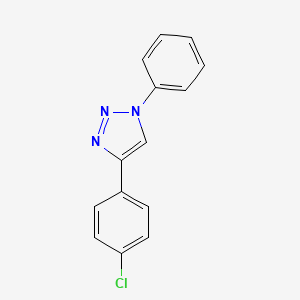
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-4-(Boc-aminomethyl)-D-phenylalanine: is a modified amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and a tert-butyloxycarbonyl (Boc) group attached to the side chain. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine typically involves the protection of the amino group with the Fmoc group and the side chain with the Boc group. The process begins with the amino acid phenylalanine, which undergoes a series of protection and deprotection steps to achieve the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Fmoc or Boc protecting groups.
Substitution: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid .
科学研究应用
Chemistry: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides allows for the design of novel therapeutics with specific biological activities.
Industry: Industrially, this compound is used in the production of peptide-based materials and coatings. Its unique properties make it suitable for applications in biotechnology and materials science.
作用机制
The mechanism of action of Fmoc-4-(Boc-aminomethyl)-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc and Boc groups protect the amino and side chain groups during synthesis, preventing unwanted reactions. Once incorporated, the protecting groups can be removed under mild conditions, allowing the amino acid to participate in biological and chemical processes. The molecular targets and pathways involved depend on the specific peptide or protein in which the compound is incorporated.
相似化合物的比较
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: The L-isomer of the compound, used similarly in peptide synthesis.
Fmoc-4-fluoro-phenylalanine: A fluorinated derivative used for its unique electronic properties.
Fmoc-4-nitrophenylalanine: A nitro-substituted derivative used in studying electron transfer processes.
Uniqueness: Fmoc-4-(Boc-aminomethyl)-D-phenylalanine is unique due to its D-configuration, which imparts different stereochemical properties compared to its L-isomer. This uniqueness allows for the study of stereochemistry in peptide synthesis and the development of D-peptide-based therapeutics.
属性
分子式 |
C30H32N2O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
(2R)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)26(31)19-14-12-18(13-15-19)16-25(27(33)34)32-29(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,31H2,1-3H3,(H,32,36)(H,33,34)/t25-,26?/m1/s1 |
InChI 键 |
JXLHGCJKWHFJKI-DCWQJPKNSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
规范 SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-(4-methyl-3-((5'-(2-methylbenzyl)-[2,2'-bithiophen]-5-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B14114517.png)
![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)

![(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)

![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)



